Cas no 2227768-30-9 ((2R)-1-(2-phenoxyphenyl)propan-2-ol)
(2R)-1-(2-Phenoxyphenyl)propan-2-ol is a chiral secondary alcohol featuring a phenoxyphenyl substituent, which lends it utility as an intermediate in organic synthesis and pharmaceutical applications. Its stereochemical purity, particularly the (R)-enantiomer, makes it valuable for asymmetric synthesis and chiral resolution processes. The compound's structure allows for further functionalization, enabling the development of bioactive molecules or ligands for catalytic systems. Its stability under standard conditions and well-defined stereochemistry ensure reproducibility in research and industrial applications. This compound is particularly relevant in medicinal chemistry for the design of enantiomerically pure drugs, where its rigid aromatic backbone contributes to targeted molecular interactions.
2227768-30-9 structure
Product Name:(2R)-1-(2-phenoxyphenyl)propan-2-ol
CAS No:2227768-30-9
MF:C15H16O2
MW:228.286344528198
CID:5784962
PubChem ID:165700976
Update Time:2025-10-29
(2R)-1-(2-phenoxyphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-1863604
- (2R)-1-(2-phenoxyphenyl)propan-2-ol
- 2227768-30-9
-
- Inchi: 1S/C15H16O2/c1-12(16)11-13-7-5-6-10-15(13)17-14-8-3-2-4-9-14/h2-10,12,16H,11H2,1H3/t12-/m1/s1
- InChI Key: LGGOIDCNXQVUCP-GFCCVEGCSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC=CC=1C[C@@H](C)O
Computed Properties
- Exact Mass: 228.115029749g/mol
- Monoisotopic Mass: 228.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 29.5Ų
(2R)-1-(2-phenoxyphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1863604-0.05g |
(2R)-1-(2-phenoxyphenyl)propan-2-ol |
2227768-30-9 | 0.05g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1863604-0.1g |
(2R)-1-(2-phenoxyphenyl)propan-2-ol |
2227768-30-9 | 0.1g |
$1332.0 | 2023-09-18 | ||
| Enamine | EN300-1863604-0.25g |
(2R)-1-(2-phenoxyphenyl)propan-2-ol |
2227768-30-9 | 0.25g |
$1393.0 | 2023-09-18 | ||
| Enamine | EN300-1863604-0.5g |
(2R)-1-(2-phenoxyphenyl)propan-2-ol |
2227768-30-9 | 0.5g |
$1453.0 | 2023-09-18 | ||
| Enamine | EN300-1863604-1.0g |
(2R)-1-(2-phenoxyphenyl)propan-2-ol |
2227768-30-9 | 1g |
$1515.0 | 2023-06-01 | ||
| Enamine | EN300-1863604-2.5g |
(2R)-1-(2-phenoxyphenyl)propan-2-ol |
2227768-30-9 | 2.5g |
$2969.0 | 2023-09-18 | ||
| Enamine | EN300-1863604-5.0g |
(2R)-1-(2-phenoxyphenyl)propan-2-ol |
2227768-30-9 | 5g |
$4391.0 | 2023-06-01 | ||
| Enamine | EN300-1863604-10.0g |
(2R)-1-(2-phenoxyphenyl)propan-2-ol |
2227768-30-9 | 10g |
$6512.0 | 2023-06-01 | ||
| Enamine | EN300-1863604-1g |
(2R)-1-(2-phenoxyphenyl)propan-2-ol |
2227768-30-9 | 1g |
$1515.0 | 2023-09-18 | ||
| Enamine | EN300-1863604-5g |
(2R)-1-(2-phenoxyphenyl)propan-2-ol |
2227768-30-9 | 5g |
$4391.0 | 2023-09-18 |
(2R)-1-(2-phenoxyphenyl)propan-2-ol Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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